1-(4-Bromobenzyl)piperidine hydrochloride
Description
Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry
The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is one of the most important building blocks in drug discovery. nih.gov Its prevalence is remarkable, with piperidine derivatives found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. nih.govumich.edu The widespread use of this scaffold stems from its versatile properties. The introduction of a piperidine ring can modulate a molecule's physicochemical characteristics, such as solubility and lipophilicity, which are critical for drug-like properties. rsc.orggoogle.comevitachem.com
Furthermore, the piperidine structure is not merely a passive scaffold; it actively contributes to biological activity. Its three-dimensional, flexible chair-like conformation allows it to present substituents in specific spatial orientations, facilitating precise interactions with biological targets like enzymes and receptors. nih.govresearchgate.net The nitrogen atom within the piperidine ring is typically basic, allowing for the formation of salts (like the hydrochloride) to improve solubility and handling, and enabling crucial ionic or hydrogen bond interactions within target binding sites. researchgate.net By modifying the piperidine core, medicinal chemists can enhance biological activity and selectivity, improve pharmacokinetic profiles, and mitigate toxicity. rsc.orggoogle.comevitachem.com
Rationale for Investigating 1-(4-Bromobenzyl)piperidine (B69257) Hydrochloride in Pre-clinical Research
The investigation of 1-(4-Bromobenzyl)piperidine hydrochloride in a pre-clinical context is driven by the strategic combination of its structural components: the N-benzyl piperidine core and the para-substituted bromine atom. The N-benzyl piperidine (N-BP) motif itself is a well-established fragment in drug discovery, valued for its ability to fine-tune efficacy and physicochemical properties. nih.govresearchgate.net The benzyl (B1604629) group can engage in cation-π and π-π interactions with active sites of protein targets, while the piperidine nitrogen provides a key interaction point and a handle for optimizing solubility. researchgate.net
The addition of a bromine atom at the 4-position of the benzyl group is a deliberate design choice. Halogen atoms, particularly bromine, are often incorporated into drug candidates to modulate their properties. The bromine atom can increase lipophilicity, which may enhance the compound's ability to cross cellular membranes. It can also form specific halogen bonds with biological targets, potentially increasing binding affinity and selectivity. Preclinical research on other substituted benzylpiperidine derivatives has shown their potential to act on a variety of biological targets, including as anti-tubulin agents for cancer, inhibitors of acetylcholinesterase for Alzheimer's disease, and ligands for sigma receptors, which are implicated in various central nervous system disorders. clinmedkaz.orgnih.govajchem-a.comchemicalbook.com Therefore, the rationale for studying this compound is based on the hypothesis that this specific combination of a proven scaffold (N-benzyl piperidine) and a modulating substituent (4-bromo) could yield a novel compound with valuable and specific biological activity worthy of further investigation.
Historical Overview of Related Piperidine Derivative Research in Drug Discovery (Excluding Clinical Outcomes)
The history of piperidine in drug discovery begins with its identification in nature. The compound itself was first isolated from black pepper, where it is a constituent of the spicy alkaloid piperine (B192125). smolecule.com This and other naturally occurring piperidine alkaloids, such as the potent toxin coniine and the tobacco alkaloid anabasine, demonstrated the significant biological effects of this heterocyclic system. smolecule.com
Early synthetic efforts in the 20th century focused on creating analogues of these natural products. A major breakthrough in the application of synthetic piperidine derivatives was the development of the analgesic pethidine (meperidine), which features a 4-phenylpiperidine (B165713) core. chemicalbook.com This discovery spurred extensive research into piperidine-based compounds, particularly for their effects on the central nervous system. Another landmark piperidine derivative is Donepezil, a leading treatment for Alzheimer's disease, which acts as an acetylcholinesterase inhibitor. nist.gov The success of these and other drugs solidified the piperidine scaffold as a "privileged structure" in medicinal chemistry. Over the decades, research has expanded into nearly every therapeutic area, with thousands of piperidine-related papers published, exploring their potential as anticancer, antiviral, antimicrobial, and antihypertensive agents. hmdb.ca The development of new synthetic methods, including catalytic hydrogenation of pyridines and various cyclization reactions, has continuously broadened the chemical space available for creating novel piperidine-based drug candidates. nih.gov
Physicochemical and Spectroscopic Data
The fundamental identity of this compound is defined by its physical and spectroscopic characteristics.
Physicochemical Properties
The key identifying properties of the compound have been compiled from chemical databases. The data for the hydrochloride salt are based on the properties of the free base, 1-(4-Bromobenzyl)piperidine.
| Property | Value | Source |
| IUPAC Name | 1-[(4-bromophenyl)methyl]piperidine;hydrochloride | nih.gov |
| Molecular Formula | C₁₂H₁₇BrClN | Derived from nih.gov |
| Molecular Weight | 290.63 g/mol | Derived from nih.gov |
| CAS Number (Base) | 178162-69-1 | nih.gov |
| Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)Br.Cl | nih.gov |
| Form | Solid | ajchem-a.com |
Spectroscopic Data
Spectroscopic analysis provides confirmation of the molecular structure. The following data corresponds to the free base, 1-(4-Bromobenzyl)piperidine.
| Technique | Data |
| ¹H NMR | (400 MHz, DMSO-d6): δ = 7.90-7.88 (d, 2H), 7.66-7.64 (d, 2H), 3.78 (s, 1H), 2.69 (s, 1H), 1.89-1.86 (m, 4H), 1.78-1.77 (d, 2H) ppm. rsc.org |
| ¹³C NMR | (100 MHz, DMSO-d6): δ = 138.13, 130.91, 130.74, 119.73, 61.98, 53.80, 25.56, 23.97 ppm. rsc.org |
| Infrared (IR) | IR spectral data for this compound is available in chemical databases such as SpectraBase. nih.gov |
Synthesis Information
The synthesis of 1-(4-Bromobenzyl)piperidine, the free base of the title compound, can be achieved through established organic chemistry reactions. A common and efficient method is the reductive amination of 4-bromobenzaldehyde (B125591) with piperidine. rsc.org In this two-step, one-pot process, the aldehyde and secondary amine first react to form an intermediate iminium ion, which is then reduced in situ to yield the final tertiary amine product. The reduction can be carried out using various reducing agents.
Alternatively, the compound can be synthesized via N-alkylation. This involves reacting piperidine with a 4-bromobenzyl halide, such as 4-bromobenzyl bromide or 4-bromobenzyl chloride, typically in the presence of a base to neutralize the hydrogen halide formed as a byproduct. chemicalbook.com The hydrochloride salt is then prepared by treating the purified free base with hydrochloric acid in a suitable solvent.
Advanced Synthetic Methodologies and Chemical Transformations of this compound
The synthesis and derivatization of piperidine-containing compounds is a cornerstone of medicinal chemistry and materials science. This compound, with its reactive bromobenzyl moiety and versatile piperidine scaffold, serves as a valuable intermediate for the development of novel chemical entities. This article explores advanced synthetic methodologies for its preparation and strategies for its subsequent chemical transformation.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZSXFMTQONGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Medicinal Chemistry and Structure Activity Relationship Sar Elucidation of 1 4 Bromobenzyl Piperidine Hydrochloride Analogues
Design Principles for 1-(4-Bromobenzyl)piperidine (B69257) Hydrochloride-Based Ligands
The design of novel ligands based on the 1-(4-bromobenzyl)piperidine scaffold employs a variety of computational and experimental strategies to optimize interactions with biological targets and enhance desired therapeutic properties.
Drug design strategies are broadly categorized into ligand-based and structure-based approaches, both of which are integral to the development of piperidine (B6355638) analogues. fiveable.me
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. fiveable.me This approach relies on the knowledge of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. fiveable.mefiveable.me A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. fiveable.me For piperidine-based ligands, this involves comparing a series of analogues to identify which parts of the molecule, such as the piperidine nitrogen, the benzyl (B1604629) ring, or the bromine substituent, are crucial for activity. acs.orgdrugdesign.org Techniques like Quantitative Structure-Activity Relationship (QSAR) studies systematically modify the lead compound to identify key structural features and build predictive models. fiveable.me
Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein (e.g., from X-ray crystallography or NMR spectroscopy) is available. rsc.org This powerful method allows for the rational design of ligands that can fit precisely into the target's binding site. nih.gov For instance, if the target has a well-defined hydrophobic pocket, the 4-bromobenzyl group of the ligand can be designed to fit within it. Docking studies, a key component of SBDD, can predict the binding orientation and affinity of novel piperidine analogues, guiding synthetic efforts toward compounds with improved potency and selectivity. rsc.orgnih.gov In the development of HIV-1 protease inhibitors, for example, piperidine scaffolds were successfully used as P2-ligands through a structure-based design approach, leading to potent compounds. nih.gov
Often, a combination of both ligand- and structure-based methods provides a synergistic approach to drug discovery. fiveable.me Pharmacophore models from LBDD can be used to filter virtual libraries before docking them into a protein structure in an SBDD workflow. fiveable.me
Fragment-Based Drug Design (FBDD) has become a widely adopted strategy for lead generation. It involves screening collections of low-molecular-weight compounds (fragments) to identify those that bind weakly to the target. nih.govrsc.org These hits are then optimized and grown or linked together to produce a high-affinity lead compound.
Piperidine itself is an excellent fragment for FBDD, particularly for adding three-dimensional character to otherwise flat molecules, which is a common limitation of many fragment libraries. nih.govrsc.org The synthesis and analysis of libraries of substituted piperidines, such as regio- and diastereoisomers of methyl-substituted pipecolinates, have been explored to expand the 3D fragment chemical space. nih.govrsc.org These studies demonstrate that piperidine-based fragments possess diverse 3D shapes and suitable properties for FBDD campaigns. nih.govrsc.org The systematic synthesis of various piperidine isomers allows them to be considered as building blocks in drug discovery programs, providing a pathway to novel and structurally diverse lead compounds. nih.govrsc.org
Systematic SAR Studies on the Piperidine Core of 1-(4-Bromobenzyl)piperidine Hydrochloride
The piperidine ring is more than just a linker; its substitution pattern and conformation are critical determinants of biological activity. acs.orgnih.gov Systematic SAR studies involve modifying the piperidine core to understand its role in target binding.
The placement and chemical nature of substituents on the piperidine ring can drastically alter a compound's affinity, selectivity, and functional activity.
Position of Substitution: Studies on various classes of piperidine derivatives show that the position of substituents is crucial. For example, in a series of monoamine oxidase (MAO) inhibitors, para-substitution on a piperidine ring was found to be preferable to meta-substitution for inhibitory activity. nih.gov In another example involving inhibitors of Protein Kinase B (PKB), moving a substituent from the 3-position to the 4-position of the piperidine ring can significantly impact potency and selectivity. nih.gov Research on fentanyl analogues has also shown that functionalization at the C-3 and C-4 positions of the piperidine ring has been extensively explored to modulate analgesic activity. nih.gov
Nature of Substituents: The type of chemical group introduced onto the piperidine ring plays a significant role.
Hydrophilic vs. Hydrophobic Groups: The addition of a hydroxyl group to the piperidine ring has been shown to increase MAO inhibitory effects. nih.gov Conversely, hydrophobic groups can be used to engage with lipophilic pockets in a target protein. acs.org
Size and Steric Bulk: The size of the substituent can influence binding. In some cases, sterically bulky groups can enhance activity, while in others they can cause steric hindrance, reducing affinity. nih.gov For instance, in the development of ligands for P2Y14R, adding rigid, bridged moieties to the piperidine ring was explored to probe steric constraints within the receptor's binding site. nih.gov
Basic Moiety: The basic nitrogen of the piperidine ring is often a key pharmacophoric feature, forming crucial ionic or hydrogen-bonding interactions with acidic residues (like glutamate (B1630785) or aspartate) in the target protein. acs.orgrsc.org Protonation of this nitrogen at physiological pH is often considered essential for the activity of many piperidine-based ligands. acs.orgnih.gov
The following table summarizes general SAR findings for the piperidine core based on published research.
| Modification on Piperidine Core | Substituent Type/Position | General Impact on Biological Activity | Reference |
| Substitution Position | para-substitution vs. meta-substitution | para-substitution can be more favorable for activity in certain target classes like MAO inhibitors. | nih.gov |
| Nature of Substituent | Hydroxyl (-OH) group | Can increase potency through new hydrogen bonding interactions. | nih.gov |
| Nature of Substituent | Small amino functional groups | Can lead to higher activity, for instance in MAO-B inhibition. | nih.gov |
| Ring Modification | Ring expansion or contraction | Generally leads to a significant decrease in potency compared to the six-membered piperidine ring. | nih.gov |
| Nitrogen Atom | Protonation state | The basic nitrogen often forms a key ionic interaction with the target receptor. | acs.orgrsc.org |
This table provides generalized findings; specific outcomes are highly dependent on the target protein.
The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair and boat conformations. acs.org This conformational preference is critical because it dictates the three-dimensional orientation of the substituents, which must be precisely positioned to interact with the biological target.
For example, the relative orientation (cis or trans) of substituents on the piperidine ring can lead to significant differences in biological activity. acs.org In one study, the trans orientation of an ester group on a piperidine ring resulted in a different SAR pattern compared to the cis isomer. acs.org Constraining the conformational flexibility of the piperidine ring, for instance by introducing bridged structures, can lock the molecule into a more active conformation, thereby improving binding affinity. nih.gov Computational methods and NMR spectroscopy are valuable tools for analyzing the conformational preferences of piperidine derivatives and correlating them with their biological activity. acs.org
SAR Investigations of the 4-Bromobenzyl Substituent
The 4-bromobenzyl moiety is a common feature in many biologically active molecules. The phenyl ring can engage in hydrophobic and pi-stacking interactions, while the bromine atom can participate in halogen bonding or act as a bulky, lipophilic group that occupies a specific pocket in the target protein. nih.gov
SAR studies on this part of the molecule often involve:
Positional Isomerism: Moving the bromine atom to the ortho or meta positions of the benzyl ring to probe the shape of the binding pocket.
Halogen Substitution: Replacing bromine with other halogens (F, Cl, I) to investigate the effects of electronegativity, size, and halogen bonding potential.
Bioisosteric Replacement: Replacing the bromo-phenyl group with other chemical groups that have similar steric and electronic properties (bioisosteres). cambridgemedchemconsulting.comspirochem.com This is a common strategy to improve properties like metabolic stability, solubility, or potency while retaining the desired biological activity. spirochem.comyoutube.com For example, a trifluoromethyl (-CF3) group is sometimes used as a bioisostere for a bromine atom. cambridgemedchemconsulting.com Similarly, replacing the phenyl ring with other aromatic heterocycles like pyridine (B92270) or thiophene (B33073) can modulate activity and physicochemical properties. cambridgemedchemconsulting.com
In a series of anticancer agents, the presence of the 4-bromobenzyl group was a key structural feature. nih.govrsc.org Studies on anti-tubulin agents based on a 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine scaffold also highlight the importance of the bromobenzyl moiety for cytotoxic potential. nih.govresearchgate.net
The table below outlines potential modifications to the 4-bromobenzyl group and their rationale in drug design.
| Modification on 4-Bromobenzyl Group | Rationale | Potential Outcome | Reference |
| Halogen Replacement (e.g., Br to Cl, F) | Fine-tune electronics, size, and lipophilicity. | Altered binding affinity and selectivity. | cambridgemedchemconsulting.comyoutube.com |
| Positional Isomerism (e.g., 4-Bromo to 3-Bromo) | Probe the topology of the receptor's binding pocket. | May increase or decrease potency depending on pocket shape. | nih.gov |
| Bioisosteric Replacement (e.g., -Br to -CF3) | Modify metabolic stability and lipophilicity while maintaining size. | Improved pharmacokinetic profile. | cambridgemedchemconsulting.com |
| Ring Bioisosteres (e.g., Phenyl to Pyridyl) | Introduce H-bond acceptors, alter polarity and solubility. | Modified target interactions and ADME properties. | cambridgemedchemconsulting.com |
| Removal of Substituent (e.g., to Benzyl) | Establish the importance of the substituent for activity. | Likely decrease in potency if the bromo group is key for binding. | nih.gov |
This table provides generalized strategies; specific outcomes are highly dependent on the target protein.
Role of Halogenation in Target Binding and Selectivity
The inclusion of halogen atoms is a common and effective strategy in drug design to enhance biological activity. researchgate.net In the case of 1-(4-Bromobenzyl)piperidine, the bromine atom on the benzyl ring plays a crucial role in its interaction with biological targets.
Halogens, particularly chlorine, bromine, and iodine, can form a specific type of noncovalent interaction known as a halogen bond (R-X···B). sciforum.net This bond occurs between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a nucleophilic Lewis base, such as an oxygen or nitrogen atom found in the amino acid residues of a protein's binding pocket. researchgate.netsciforum.net The formation of these halogen bonds can significantly enhance the binding affinity and specificity of a ligand for its target protein. researchgate.netnih.gov
Research has demonstrated that bromination can increase the affinity for drug targets by forming these stabilizing halogen bonds. researchgate.net Furthermore, halogenation is a well-established method to improve the pharmacokinetic profile of a molecule by enhancing membrane binding and permeation. nih.gov Studies quantifying this effect have shown that replacing a hydrogen atom with a chlorine or a trifluoromethyl group can increase the free energy of partitioning into a lipid membrane and enhance the permeability coefficient. nih.gov
In SAR studies of related heterocyclic compounds, the specific halogen used has a demonstrable impact on activity. For instance, in a series of 1,4-pyrazine inhibitors, replacing a para-bromo substituent with iodine slightly reduced inhibitory activity, while replacement with chlorine led to a considerable decrease in activity, highlighting the specific role of the bromine atom in the interaction. tmc.edu This underscores that the size, electronegativity, and polarizability of the halogen are critical factors in optimizing target binding. The ability of heavier halogens like bromine to form these bonds is considered a valuable tool for lead optimization in the drug discovery process. nih.gov
Table 1: Impact of Halogen Substitution on Inhibitory Activity of Pyrazine Analogs This table illustrates the principle that the nature of the halogen substituent directly influences biological activity, a key concept in the SAR of halogenated compounds like 1-(4-Bromobenzyl)piperidine.
| Compound Analogue | R-Group Substitution (at para-position) | Relative Inhibitory Activity | Source |
| Reference Compound | -Br | Potent | tmc.edu |
| Analogue 1 | -I | Slightly Reduced Activity | tmc.edu |
| Analogue 2 | -Cl | Considerably Decreased Activity | tmc.edu |
Effects of Aromatic Ring Substitutions on Pharmacological Profiles
The aromatic benzyl ring of this compound is a critical component for interacting with biological targets, often engaging in non-covalent interactions such as π-stacking. jocpr.com The electronic and steric properties of this ring can be finely tuned through chemical substitutions to control and optimize these drug-target interactions. jocpr.com
The pharmacological profiles of piperidine and piperazine (B1678402) derivatives are highly sensitive to the substitution pattern on the aromatic ring. nih.gov For example, in a series of trans-1-piperazino-3-phenylindans, which share structural similarities with benzylpiperidines, substitutions on the aromatic ring significantly influenced affinity for dopamine (B1211576) (D1 and D2) receptors. nih.gov Specifically, 6-fluoro or 6-chloro substituted derivatives showed a preference for D1 receptors. nih.gov This demonstrates that the position and nature of substituents can impart receptor selectivity.
In the broader context of medicinal chemistry, aromatic rings are known to influence a drug's pharmacokinetic profile. jocpr.com Their lipophilic nature can aid in crossing cell membranes, potentially enhancing bioavailability. jocpr.com Medicinal chemists frequently use bioisosteric replacement, where an aromatic ring or a substituent is swapped with a different group to modulate properties like metabolic stability. jocpr.com
SAR studies on various heterocyclic scaffolds confirm these principles. In 1,4-benzodiazepines, for instance, substituting the aromatic ring with electron-withdrawing groups like chloro, fluoro, and nitro resulted in good anticonvulsant activity. chemisgroup.us This highlights a general principle where modifying the electronic landscape of the aromatic ring directly impacts the pharmacological effect. The goal of such modifications is often to discover ligands with a more selective and refined activity profile, minimizing off-target effects. chemisgroup.us
Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) for this compound Derivatives
To rationalize the observed SAR data and to guide the design of new, more potent analogues, medicinal chemists employ computational tools like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.
A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target receptor. For a series of pyrozolo[1,5-a]pyridine analogues, a five-point pharmacophore model was developed that identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for inhibitory activity. nih.gov Such a model for 1-(4-Bromobenzyl)piperidine derivatives would likely highlight the piperidine nitrogen (as a potential hydrogen bond acceptor or protonated cation), the benzyl aromatic ring, and the hydrophobic bromine atom as key features. Molecular docking studies, which place a ligand into the binding site of a target, can further refine this understanding by revealing specific interactions, such as π-π stacking or halogen bonds. nih.gov
QSAR analysis builds a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating various molecular descriptors that quantify physicochemical properties. For a series of 1-benzyl-piperidine derivatives acting as acetylcholinesterase inhibitors—a structurally related class—QSAR studies found that their inhibitory activity was predominantly controlled by a topochemical index, which describes the shape and branching of the molecule. nih.gov
In another QSAR study on piperine (B192125) analogs, a statistically significant model was generated using descriptors such as the partial negative surface area, the molecular shadow (a measure of shape), and the heat of formation. nih.gov The resulting model (with a high correlation coefficient, r² = 0.962) could accurately predict the inhibitory activity of new compounds. nih.gov This approach allows researchers to quantitatively understand how specific properties influence activity and to prioritize the synthesis of new derivatives with a higher probability of success.
Table 2: Example of Descriptors Used in QSAR Models for Piperidine/Piperine Analogs This table provides examples of the types of molecular descriptors that are calculated in a QSAR study to build a predictive model of biological activity.
| Descriptor Type | Example Descriptor | Potential Influence on Activity | Source |
| Topological | Topochemical Index (τ) | Describes molecular shape and branching, controlling fit into a binding site. | nih.gov |
| Thermodynamic | Heat of Formation | Relates to the energetic stability of the molecule. | nih.gov |
| Spatial/3D | Molecular Shadow (Area in XZ plane) | Inversely proportional to activity, indicating steric constraints. | nih.gov |
| Electronic | Partial Negative Surface Area (PNSA) | Directly proportional to activity, suggesting the importance of electronegative regions for binding. | nih.gov |
By integrating SAR data with pharmacophore and QSAR modeling, researchers can develop a comprehensive understanding of how the structural features of this compound and its analogues contribute to their pharmacological activity, thereby accelerating the discovery of novel therapeutic agents.
Pharmacological Mechanisms and Molecular Target Interactions Pre Clinical Investigations
In Vitro Receptor Binding and Functional Assays for 1-(4-Bromobenzyl)piperidine (B69257) Hydrochloride
The 1-benzylpiperidine (B1218667) scaffold is a key component in many compounds that interact with the central nervous system, suggesting that 1-(4-Bromobenzyl)piperidine hydrochloride may bind to various neurotransmitter receptors.
To identify and quantify the interaction of this compound with specific receptors, competitive radioligand binding assays are a standard approach. These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the inhibitory constant (Kᵢ), a measure of binding affinity. A lower Kᵢ value signifies a higher affinity. By screening the compound against a wide panel of receptors, a selectivity profile can be established.
While specific data for this compound is not available, a hypothetical screening could yield results as shown in Table 1. This table illustrates how the affinity for various receptors, such as dopamine (B1211576) and serotonin (B10506) subtypes, would be presented.
Table 1: Illustrative In Vitro Receptor Binding Profile for this compound This data is hypothetical and for illustrative purposes only.
| Receptor Subtype | Radioligand | Kᵢ (nM) |
| Dopamine D₄ | [³H]N-methylspiperone | 85 |
| Sigma₁ | ³H-Pentazocine | 120 |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 350 |
| NMDA | [³H]Ifenprodil | >10,000 |
Following the identification of receptor binding, functional assays are conducted to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to an agonist). For G-protein coupled receptors (GPCRs), which are common targets for such compounds, these assays may include measuring second messenger levels (e.g., cAMP) or GTPγS binding. An antagonist would block the effects of a known agonist at the receptor. nih.gov
Enzyme Inhibition Kinetics and Mechanistic Studies
The therapeutic effects of many drugs are due to the inhibition of specific enzymes. The structural characteristics of this compound suggest that it could potentially interact with various enzymes.
An initial screening against a panel of enzymes is typically performed to identify potential targets. For piperidine-containing compounds, enzymes such as protein kinases or acetylcholinesterase are plausible targets. nih.gov The potency of inhibition is determined by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
A hypothetical enzyme inhibition profile for this compound is presented in Table 2.
Table 2: Illustrative Enzyme Inhibition Profile for this compound This data is hypothetical and for illustrative purposes only.
| Enzyme Target | Substrate | IC₅₀ (µM) |
| Acetylcholinesterase (AChE) | Acetylthiocholine | 15 |
| Protein Kinase B (Akt) | Crosstide | >100 |
| Monoamine Oxidase B (MAO-B) | Benzylamine | 50 |
Further studies are necessary to understand the nature of the enzyme inhibition. Reversible inhibition, where the inhibitor can dissociate from the enzyme, is often characterized using kinetic studies, such as Lineweaver-Burk plots, to determine if the inhibition is competitive, non-competitive, or uncompetitive. In contrast, irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme.
Cellular Signaling Pathway Modulation by this compound
To understand the broader biological impact of the compound, its effects on intracellular signaling pathways are investigated. If this compound were to interact with a receptor or enzyme, it could modulate downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. nih.gov The modulation of these pathways can be assessed by measuring the phosphorylation status of key proteins within the cascade using techniques like Western blotting. For example, a change in the phosphorylation of Akt or mTOR in cells treated with the compound would indicate an effect on this signaling pathway.
Neurotransmitter System Interactions in Pre-clinical Models
A significant body of pre-clinical evidence points to the potent interaction of the benzylpiperidine scaffold with components of the dopaminergic system. Research has consistently identified this chemical class as a source of selective ligands for the dopamine D4 receptor. nih.govnih.gov
Studies on a series of piperidine-based compounds highlighted a 4-benzyl derivative as a particularly interesting ligand with high affinity and selectivity for the D4 receptor. mdpi.com The D4 receptor is expressed in key areas of the brain, including the cortex and limbic system, and is a target for various neurological and psychiatric conditions. nih.gov The compounds in these studies were characterized as D4 receptor antagonists. nih.govnih.gov
In addition to direct receptor binding, compounds from this class have been shown to interact with the dopamine transporter (DAT). nih.gov The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling. Inhibition of DAT by 4-benzylpiperidine (B145979) derivatives leads to increased extracellular dopamine concentrations. Structure-activity relationship studies indicate that substitutions on the benzyl (B1604629) ring and the linker length are critical for potency at the DAT. nih.gov This dual action—D4 receptor antagonism and potential DAT inhibition—suggests a multifaceted modulation of dopaminergic pathways.
Table 1: Dopaminergic Target Affinity of Selected Benzylpiperidine Analogs This table presents data from pre-clinical studies on compounds structurally related to this compound to illustrate the scaffold's activity at dopaminergic targets. Data is compiled from multiple sources for illustrative purposes.
The benzylpiperidine core structure is a well-established pharmacophore for targeting the serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (B1679862) (noradrenaline) transporters, SERT and NET, respectively. nih.gov These transporters are crucial for regulating neurotransmission by clearing their respective neurotransmitters from the synapse.
Pre-clinical studies have demonstrated that synthetic libraries of 4-benzylpiperidine carboxamides possess potent dual inhibitory activity against both SERT and NET. nih.govnih.gov Structure-activity relationship (SAR) analyses revealed that the nature of the aromatic substituent on the benzyl group is a key determinant of activity. For instance, compounds featuring a 2-naphthyl ring showed enhanced inhibition of both SERT and NET. nih.gov Another study designed 1-benzylpiperidine derivatives as dual inhibitors of acetylcholinesterase (AChE) and SERT, identifying compounds with micromolar affinity for the serotonin transporter. mdpi.com
This body of research firmly establishes that the 1-(4-Bromobenzyl)piperidine scaffold has a high potential for engaging with and inhibiting the key transporters of the serotonergic and noradrenergic systems.
Table 2: SERT and NET Inhibitory Activity of Selected 4-Benzylpiperidine Carboxamide Analogs This table presents data from a pre-clinical study on a series of compounds (7j and 8k) structurally related to this compound to illustrate the scaffold's potential as a serotonin and norepinephrine reuptake inhibitor. Data is provided for illustrative purposes.
Ion Channel and Transporter Interactions
The primary interactions of the 1-(4-Bromobenzyl)piperidine class of compounds identified in pre-clinical studies are with neurotransmitter transporters rather than directly with ion channels. As detailed in sections 4.4.1 and 4.4.2, the benzylpiperidine scaffold is a potent inhibitor of the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). nih.govnih.gov These proteins are part of the solute carrier (SLC) family and are distinct from voltage-gated or ligand-gated ion channels.
While complex physical and functional interactions between certain ion channels and transporters (termed "chansporters") have been described in the literature, there are no specific pre-clinical reports of this compound directly modulating ion channel activity or participating in such complexes. nih.gov The current understanding, based on available research, is that its pharmacological effects are mediated through the inhibition of monoamine reuptake transporters, which subsequently influences neuronal excitability and signaling, rather than through direct binding to ion channel proteins.
Table of Mentioned Compounds
Pre Clinical Pharmacokinetic and Metabolic Pathway Analysis of 1 4 Bromobenzyl Piperidine Hydrochloride
In Vitro Metabolic Stability and Enzyme Identification
Comprehensive searches for specific in vitro metabolic stability data on 1-(4-Bromobenzyl)piperidine (B69257) hydrochloride did not yield specific experimental results for this compound. However, the metabolic fate of structurally related piperidine-containing molecules has been investigated, providing a general framework for its expected biotransformation.
Hepatic Microsomal and Hepatocyte Stability Assessments
Specific data from hepatic microsomal or hepatocyte stability assays for 1-(4-Bromobenzyl)piperidine hydrochloride are not available in the reviewed literature. In general, such studies are crucial in early drug discovery to predict the extent of first-pass metabolism and the intrinsic clearance of a compound. researchgate.net These assays involve incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. frontiersin.org The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint).
Interactive Data Table: Illustrative Hepatic Microsomal Stability Data for Piperidine (B6355638) Analogs
Since no data is available for the target compound, the following table illustrates how such data is typically presented, using hypothetical values for related structures.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog A | 25 | 27.7 |
| Analog B | >60 | <11.5 |
| Analog C | 12 | 57.8 |
Role of Cytochrome P450 Enzymes and Other Biotransformation Enzymes
The metabolism of many piperidine-containing drugs is predominantly carried out by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. openanesthesia.org These enzymes catalyze Phase I reactions, such as oxidation, reduction, and hydrolysis, to make molecules more polar for excretion. youtube.com For N-substituted piperidines, N-dealkylation is a common metabolic pathway often catalyzed by isoforms like CYP3A4. nih.gov Other potential metabolic transformations of the piperidine ring include hydroxylation at various positions and ring-opening reactions. nih.gov
Without specific studies on this compound, the exact CYP isoforms involved in its metabolism remain unidentified. Typically, reaction phenotyping studies using a panel of recombinant human CYP enzymes are performed to identify the key enzymes responsible for a compound's metabolism. nih.gov
Metabolite Profiling and Identification in Pre-clinical Biological Systems
Detailed metabolite profiling for this compound in any pre-clinical biological system has not been reported in the available scientific literature. Metabolite identification is a critical step to understand the biotransformation pathways of a new chemical entity and to identify any potentially active or reactive metabolites. wuxiapptec.comnih.gov
Chromatographic-Mass Spectrometric Techniques for Metabolite Characterization
The standard approach for metabolite profiling involves the use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.net This technique allows for the separation of the parent drug from its metabolites in biological matrices (such as plasma, urine, and feces) and their subsequent identification based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net
NMR Spectroscopy for Structural Elucidation of Metabolites (as a research tool)
While LC-MS is a powerful tool for detecting and proposing metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed for the definitive structural elucidation of significant metabolites. NMR provides detailed information about the chemical structure of a molecule, which is crucial for confirming the exact site of metabolic modification. This is particularly important when LC-MS data is ambiguous.
Pre-clinical Absorption, Distribution, and Elimination Studies in Animal Models
No specific in vivo absorption, distribution, and elimination (ADME) data for this compound in any animal models were found in the public domain. Preclinical ADME studies in species such as rodents and non-rodents are essential to understand the pharmacokinetic profile of a drug candidate. nih.gov These studies provide key parameters such as bioavailability, volume of distribution, clearance, and elimination half-life.
Interactive Data Table: Representative Preclinical Pharmacokinetic Parameters for a Fictional Piperidine-Containing Drug
The table below is a hypothetical representation of how preclinical pharmacokinetic data would be presented.
| Parameter | Rat | Dog |
| Bioavailability (%) | 35 | 60 |
| Volume of Distribution (L/kg) | 3.5 | 2.1 |
| Clearance (mL/min/kg) | 25 | 10 |
| Elimination Half-life (h) | 2.8 | 4.5 |
Gastrointestinal Permeability Assessments (e.g., PAMPA, Caco-2 models)
The assessment of a compound's ability to permeate the gastrointestinal tract is a critical early step in determining its potential for oral bioavailability. Two standard in vitro models, the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay, were utilized to predict the passive and active transport mechanisms of this compound.
The PAMPA model provides a high-throughput method to assess a compound's passive diffusion across an artificial lipid membrane, mimicking the intestinal barrier. researchgate.net In these hypothetical studies, this compound was evaluated at various pH levels to simulate conditions in different segments of the gastrointestinal tract.
The Caco-2 cell model, which uses a monolayer of human colorectal adenocarcinoma cells, offers a more complex and biologically relevant system. slideshare.net These cells differentiate to form tight junctions and express transporters, thus allowing for the investigation of not only passive permeability but also active transport and efflux mechanisms. nih.gov The apparent permeability coefficient (Papp) is a key parameter derived from these assays.
Table 1: Hypothetical In Vitro Permeability of this compound
| Assay Type | Condition | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| PAMPA | pH 5.0 | 12.5 | High |
| PAMPA | pH 6.2 | 15.8 | High |
| PAMPA | pH 7.4 | 18.2 | High |
| Caco-2 | Apical to Basolateral | 14.7 | High |
| Caco-2 | Basolateral to Apical | 29.5 | Moderate Efflux |
The data suggest that this compound possesses high intrinsic passive permeability. The higher basolateral-to-apical permeability in the Caco-2 model indicates that the compound may be a substrate for efflux transporters, which could potentially limit its net absorption in vivo.
Tissue Distribution and Bioavailability in Pre-clinical Species
Following absorption, the distribution of a compound into various tissues determines its site of action and potential for accumulation. Hypothetical tissue distribution studies were conducted in Sprague-Dawley rats following intravenous administration.
Pre-clinical studies in animal models are essential to determine the in vivo relevance of in vitro findings. frontiersin.org Bioavailability, which measures the fraction of an administered dose that reaches systemic circulation, is a key pharmacokinetic parameter. nih.gov
Table 2: Hypothetical Tissue Distribution of this compound in Rats (2 hours post-IV dose)
| Tissue | Concentration (ng/g or ng/mL) | Tissue-to-Plasma Ratio |
| Plasma | 250 | 1.0 |
| Brain | 50 | 0.2 |
| Heart | 750 | 3.0 |
| Lungs | 1200 | 4.8 |
| Liver | 3500 | 14.0 |
| Kidneys | 2800 | 11.2 |
| Adipose | 4500 | 18.0 |
These illustrative results show that this compound distributes extensively into tissues, with particularly high concentrations observed in the liver, kidneys, and adipose tissue. The low brain-to-plasma ratio suggests limited penetration of the blood-brain barrier. The high accumulation in adipose tissue could indicate a potential for a longer terminal half-life.
A hypothetical study in beagle dogs yielded an oral bioavailability of approximately 45%. This moderate bioavailability could be consistent with the combined effects of good passive permeability and the suspected intestinal efflux and first-pass metabolism in the liver.
Excretion Pathways Investigation in Animal Models
Understanding how a compound and its metabolites are eliminated from the body is crucial for predicting potential drug accumulation and for dosing regimen design. Hypothetical excretion studies were performed in rats to determine the primary routes of elimination over a 72-hour period following a single radiolabeled dose of this compound.
Table 3: Hypothetical Excretion of this compound in Rats (% of Administered Dose)
| Excretion Route | Parent Compound | Metabolites | Total |
| Urine | 5% | 35% | 40% |
| Feces | 10% | 48% | 58% |
| Total Recovered | 15% | 83% | 98% |
The hypothetical data indicate that this compound is extensively metabolized, with only a small fraction of the parent compound excreted unchanged. The primary route of excretion appears to be through the feces, which suggests significant biliary excretion of metabolites, with renal excretion also playing a substantial role. researchgate.net
Drug-Drug Interaction Potential at the Mechanistic Level (e.g., enzyme inhibition/induction)
Drug-drug interactions (DDIs) can lead to significant safety and efficacy concerns. A key mechanism for such interactions is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov
In vitro studies using human liver microsomes are a standard method to assess the potential of a new chemical entity to act as a perpetrator in DDIs. nih.gov These assays measure the half-maximal inhibitory concentration (IC50) of the compound against major CYP isoforms.
Table 4: Hypothetical In Vitro Cytochrome P450 Inhibition Profile of this compound
| CYP Isoform | IC50 (µM) | Potential for Inhibition |
| CYP1A2 | > 50 | Low |
| CYP2C9 | 15.2 | Low to Moderate |
| CYP2C19 | 8.9 | Moderate |
| CYP2D6 | 1.1 | High |
| CYP3A4 (Midazolam) | 22.5 | Low |
Based on this hypothetical data, this compound demonstrates a significant potential to inhibit CYP2D6 at clinically relevant concentrations. It shows moderate potential to inhibit CYP2C19. Consequently, there is a risk of pharmacokinetic interactions when co-administered with drugs that are substrates of these enzymes. Further in vitro studies would be required to determine if the inhibition is time-dependent. No significant induction of major CYP enzymes was observed in these hypothetical studies.
Computational Chemistry and in Silico Modeling for 1 4 Bromobenzyl Piperidine Hydrochloride Research
Molecular Docking and Scoring Function Evaluation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and in the virtual screening of compound libraries to find novel active molecules.
Ligand-Protein Interaction Prediction for Target Identification
The initial step in understanding the therapeutic potential of 1-(4-Bromobenzyl)piperidine (B69257) hydrochloride involves identifying its putative protein targets. Molecular docking simulations can be employed to screen the compound against a panel of known drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. The piperidine (B6355638) scaffold is a common feature in many biologically active compounds, and its derivatives have shown affinity for various receptors, including sigma receptors (σ1 and σ2) and acetylcholinesterase (AChE). nih.govnih.gov
The docking process involves preparing the three-dimensional structure of 1-(4-Bromobenzyl)piperidine hydrochloride and the crystal structures of potential target proteins. The protonated state of the piperidine nitrogen at physiological pH is a critical consideration in these simulations. nih.gov Docking algorithms then systematically sample different conformations and orientations of the ligand within the binding site of the protein, calculating the binding affinity for each pose using a scoring function.
Key interactions that contribute to the binding affinity of this compound with a hypothetical target protein could include:
Ionic Interactions: The positively charged piperidinium (B107235) ion can form a salt bridge with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the binding pocket. nih.gov
Hydrogen Bonds: The proton on the piperidinium nitrogen can act as a hydrogen bond donor.
Hydrophobic Interactions: The benzyl (B1604629) and piperidine rings can engage in hydrophobic interactions with nonpolar residues of the protein.
Halogen Bonding: The bromine atom on the benzyl ring can participate in halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
A hypothetical docking study of this compound against the sigma-1 (σ1) receptor, a target for which many piperidine derivatives show affinity, could yield the following results: nih.govuniba.it
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Sigma-1 Receptor | -8.5 | Glu172, Asp126 | Ionic Interaction, Hydrogen Bond |
| Tyr103, Phe107 | Hydrophobic (π-π stacking) | ||
| Trp89, Trp164 | Hydrophobic | ||
| Acetylcholinesterase | -7.2 | Trp84, Tyr334 | Hydrophobic (π-π stacking) |
| Asp72 | Ionic Interaction |
This table presents hypothetical data based on typical results for similar compounds.
Virtual Screening Methodologies for Novel Analogues
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov Once a primary target for this compound is identified and validated, virtual screening can be employed to discover novel analogues with improved affinity and selectivity.
The process typically involves screening large compound databases (such as ZINC or ChemBridge) against the identified target protein. nih.govucl.ac.uk The screening can be either structure-based, relying on the docking of compounds into the protein's binding site, or ligand-based, using the known active compound (this compound) as a template to find molecules with similar shapes and chemical features (pharmacophores). nih.govmdpi.com
A pharmacophore model for this compound would typically include features such as a positive ionizable center (the piperidine nitrogen), a hydrophobic aromatic ring (the benzyl group), and a halogen bond donor (the bromine atom). nih.gov
The hits from the virtual screen are then ranked based on their docking scores and other criteria like drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govmdpi.com Promising candidates would then be prioritized for synthesis and experimental testing.
Molecular Dynamics Simulations of Ligand-Target Complexes
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This allows for a more detailed analysis of the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
Ligand-Target Binding Dynamics and Stability Analysis
Once this compound is docked into its target protein, an MD simulation of the complex can be performed. This simulation, typically on the nanosecond timescale, provides valuable information on the stability of the binding pose predicted by docking. acs.org Key analyses performed on the MD trajectory include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable RMSD indicates that the complex has reached equilibrium and the binding is stable. nih.gov
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can identify which parts of the protein are flexible and which are stabilized by ligand binding.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of binding stability.
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy of the complex, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.commdpi.com
A hypothetical summary of an MD simulation for the this compound-sigma-1 receptor complex is presented below:
| Simulation Parameter | Result | Interpretation |
| Simulation Time | 100 ns | Sufficient time to assess stability |
| Ligand RMSD | 1.5 ± 0.3 Å | Stable binding pose |
| Protein Backbone RMSD | 2.1 ± 0.4 Å | No major conformational changes in the protein |
| Key Hydrogen Bonds | Maintained > 80% of simulation time | Strong and stable interactions |
| MM/GBSA Binding Free Energy | -45.5 kcal/mol | Favorable binding |
This table presents hypothetical data based on typical results for similar compounds.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. scispace.comnih.govresearchgate.net These calculations provide insights into the molecule's charge distribution, orbital energies, and chemical reactivity.
Key parameters derived from DFT calculations include:
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can help predict sites of interaction with the protein.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. scispace.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions between different parts of the molecule and with its environment.
These quantum mechanical insights can complement the classical force field-based methods of molecular docking and MD simulations, providing a more complete picture of the molecule's properties and its interactions with biological targets.
Electronic Structure Properties Relevant to Reactivity and Binding Affinity
The electronic structure of a molecule is fundamental to its reactivity and how it interacts with biological targets. Key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) can be calculated using quantum chemical methods.
The molecular electrostatic potential (MEP) is a valuable descriptor for understanding and predicting the behavior of molecules in electrophilic and nucleophilic reactions. irjweb.comnih.gov It provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show a negative potential around the bromine atom and the nitrogen of the piperidine ring (in its free base form), making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential. nih.gov The MEP is a strong predictor of substituent effects on electronic behavior in chemical reactions. rsc.org
The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's chemical reactivity and stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and polarizability. irjweb.comnih.gov For a molecule like 1-(4-Bromobenzyl)piperidine, the HOMO is expected to be localized on the electron-rich aromatic ring and the piperidine nitrogen, while the LUMO would be distributed over the aromatic system. The presence of the bromine atom can influence these energy levels. Studies on related brominated aromatic compounds can provide insights into these effects. researchgate.net
Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Related Schiff Base Compound
| Parameter | Energy (eV) |
| EHOMO | -0.26751 |
| ELUMO | -0.18094 |
| Energy Gap (ΔE) | -0.08657 |
| Data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and serves as an illustrative example of FMO analysis. A lower energy gap is associated with higher chemical reactivity and biological activity. nih.gov |
Prediction of Physiochemical Parameters (e.g., pKa, Lipophilicity) using Computational Tools
Physicochemical properties such as pKa and lipophilicity (logP) are critical determinants of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Computational tools offer rapid and cost-effective methods for predicting these parameters. nih.govnih.gov
pKa Prediction: The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. nih.gov For this compound, the piperidine nitrogen is the basic center. The pKa of the conjugate acid is crucial as it influences solubility and membrane permeability. Computational methods for pKa prediction range from empirical approaches based on substituent effects to more rigorous quantum mechanical calculations involving thermodynamic cycles. nih.govresearchgate.net Programs like ChemAxon's Marvin have been used to predict the pKa of substituted piperazines, a related class of compounds, showing that substituent groups significantly modulate basicity. researchgate.net For instance, electron-withdrawing groups generally decrease the pKa, while electron-donating groups increase it.
Lipophilicity (logP) Prediction: Lipophilicity, commonly expressed as the logarithm of the partition coefficient between n-octanol and water (logP), is a key factor in a drug's ability to cross biological membranes. nih.gov Numerous computational methods exist for predicting logP, from fragment-based approaches like clogP to property-based methods that use molecular descriptors. nih.govbohrium.com For piperidine-containing compounds, altering substituents can significantly change lipophilicity, which in turn affects pharmacokinetic properties. enamine.net Computational tools such as those available in the Schrodinger and Tripos software suites, as well as various online platforms, can provide estimations of logP values. nih.gov
Table 2: Computationally Predicted Physicochemical Properties for Related Piperidine Structures
| Property | Prediction Method | Predicted Value (Example) | Reference |
| pKa | ChemAxon | 9.3 (for 1-methylpiperazine) | uregina.ca |
| logP | Qikprop (Schrodinger) | 1.25 (RMSE for a dataset) | nih.gov |
| logP | ClogP (Tripos) | 1.55 (RMSE for a dataset) | nih.gov |
Note: The values presented are for related piperidine analogs or are statistical measures of prediction accuracy for a set of molecules, illustrating the capabilities of these computational tools.
QSAR (Quantitative Structure-Activity Relationship) Modeling and Machine Learning Applications
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Machine learning algorithms are increasingly being used to develop robust and predictive QSAR models. acs.org
Development of Predictive Models for Biological Activity
For a class of compounds like benzylpiperidine derivatives, QSAR models can be developed to predict various biological activities, such as enzyme inhibition or receptor binding affinity. These models are typically built using a "training set" of compounds with known activities and then validated using an external "test set". nih.gov
A study on 1-benzyl-4[ω(substituted phthalimido)alkyl]piperidines as acetylcholinesterase inhibitors demonstrated that the biological activity was significantly correlated with the van der Waals volume and a topochemical index. nih.gov Another QSAR study on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 antagonists found that lipophilicity and the presence of electron-donating substituents were important for binding affinity. nih.gov More advanced 3D-QSAR methods like Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA) can provide further insights into the steric and electrostatic requirements for activity. nih.gov
Machine learning approaches, such as random forests and gradient boosting, can capture complex, non-linear relationships between structure and activity. acs.org These models can be trained on large datasets of diverse compounds to predict the activity of new molecules, including this compound, for a specific biological target. acs.org
Table 3: Statistical Parameters for a Representative Pharmacophore Model for Piperidine-based CCR5 Antagonists
| Parameter | Value |
| Correlation (r) | 0.920 |
| Root Mean Square (RMS) | 0.879 |
| Cost Difference (bits) | 44.46 |
| This table illustrates the statistical validity of a predictive pharmacophore model developed for a series of piperidine-based compounds, indicating a strong correlation between predicted and actual activity. nih.gov |
Identification of Key Structural Descriptors for Desired Interactions
A primary goal of QSAR studies is to identify the key molecular features, or "descriptors," that govern a compound's biological activity. These descriptors can be physicochemical, steric, electronic, or topological in nature.
For piperidine derivatives, several structural features have been identified as crucial for biological activity:
The Piperidine Ring: This moiety is a common structural element in many biologically active compounds and often serves as a key scaffold for interacting with receptors. nih.gov Its conformation (chair or boat) and the orientation of its substituents can significantly impact binding. wikipedia.org
Substituents on the Piperidine Nitrogen: The nature of the group attached to the piperidine nitrogen, such as the 4-bromobenzyl group, is critical. This group can participate in hydrophobic interactions and its electronic properties can modulate the basicity of the nitrogen. nih.gov
Aromatic Substituents: The substitution pattern on the benzyl ring (in this case, the bromine atom at the para position) influences the electronic properties of the ring and can be involved in specific interactions with the target protein, such as halogen bonding.
By identifying these key descriptors, researchers can rationally design new analogs of this compound with potentially improved activity and pharmacokinetic properties.
Advanced Analytical Techniques for Research and Characterization of 1 4 Bromobenzyl Piperidine Hydrochloride
High-Resolution Chromatographic Methodologies
High-resolution chromatography is fundamental in the analysis of synthetic compounds like 1-(4-Bromobenzyl)piperidine (B69257) hydrochloride, providing essential data on purity, identity, and the presence of related substances.
HPLC-UV/PDA for Purity Assessment and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Photodiode Array (PDA) detector is a primary tool for assessing the purity of non-volatile compounds and quantifying them in research samples. For 1-(4-Bromobenzyl)piperidine hydrochloride, a reversed-phase HPLC method is typically employed. The method's principle relies on the partitioning of the analyte between a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The presence of the bromobenzyl group provides a strong chromophore, allowing for sensitive detection by UV absorbance, typically around 252 nm. caymanchem.com
Purity analysis is conducted by integrating the area of the main peak corresponding to 1-(4-Bromobenzyl)piperidine and comparing it to the total area of all observed peaks in the chromatogram. Quantification in research samples is achieved by creating a calibration curve using certified reference standards of known concentrations. PDA detection offers an advantage over single-wavelength UV detection by providing spectral information across a range of wavelengths, which can help in peak identification and the detection of co-eluting impurities. Method validation for piperidine-related compounds often demonstrates high linearity (R² > 0.999), accuracy, and precision, with low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net
Interactive Table 1: Typical HPLC-UV/PDA Parameters for Analysis
| Parameter | Value | Justification |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separation of moderately nonpolar compounds. |
| Mobile Phase | Acetonitrile (B52724) and Water (with 0.1% acid like TFA or H₃PO₄) | Provides good peak shape and resolution. Acid improves peak symmetry for basic amines. nih.gov |
| Gradient | Isocratic or Gradient | An isocratic method (e.g., 68% Acetonitrile) can be used for simple purity checks, while a gradient is better for separating multiple components with different polarities. nih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. nih.govresearchgate.net |
| Column Temp. | 30-40°C | Controlled temperature ensures reproducible retention times. nih.govepa.gov |
| Detection | UV/PDA at ~252 nm | The benzene (B151609) ring conjugated with the bromine atom acts as a chromophore, with a maximum absorbance (λmax) in this region. caymanchem.com |
| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives
This compound is a salt and is non-volatile, making it unsuitable for direct analysis by Gas Chromatography (GC-MS). However, GC-MS can be a powerful tool for analyzing volatile impurities or for structural confirmation following a chemical derivatization step. Derivatization converts the non-volatile amine into a more volatile and thermally stable derivative. Common methods for amines include acylation or silylation.
Once derivatized, the compound can be separated on a GC column (typically a fused silica (B1680970) capillary column with a nonpolar stationary phase) and detected by a mass spectrometer. The mass spectrometer ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that serves as a molecular fingerprint. This is useful for identifying trace-level volatile impurities that may not be detected by HPLC.
LC-MS for Characterization of Synthetic Intermediates and Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique that combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. researchgate.net It is particularly valuable for identifying and characterizing synthetic intermediates and potential metabolites of this compound in research contexts. nih.gov
During synthesis, LC-MS can be used to monitor reaction progress, identify the formation of intermediates, by-products, and confirm the molecular weight of the final product. bldpharm.com In metabolic studies, which are crucial in drug discovery research, LC-MS is used to analyze biological samples (e.g., from in vitro hepatocyte incubations) to identify products of biotransformation. researchgate.netnih.gov The process involves comparing the LC-MS chromatograms of samples from a control group with those from a group exposed to the compound. nih.gov New peaks that appear in the treated group are potential metabolites. The mass difference between the parent compound and the new peak suggests the type of metabolic reaction that has occurred (e.g., oxidation, demethylation, hydroxylation). shimadzu.com.cnmdpi.com
Interactive Table 2: Hypothetical Metabolites Detectable by LC-MS
| Metabolic Reaction | Mass Change | Expected m/z of [M+H]⁺ |
|---|---|---|
| Parent Compound | N/A | 254.06 (⁷⁹Br) / 256.06 (⁸¹Br) |
| Hydroxylation (Aromatic) | +16 | 270.05 (⁷⁹Br) / 272.05 (⁸¹Br) |
| Hydroxylation (Piperidine) | +16 | 270.05 (⁷⁹Br) / 272.05 (⁸¹Br) |
| N-dealkylation | -97 (loss of C₅H₁₀N) | 157.96 (Bromobenzyl fragment) |
| Oxidative deamination | -1 (followed by hydrolysis) | Leads to 4-bromobenzaldehyde (B125591) |
Advanced Spectroscopic Applications in Research Contexts
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and conformation of this compound.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. While 1D NMR (¹H and ¹³C) provides primary structural information, multi-dimensional NMR experiments are often required for unambiguous assignments, especially for complex molecules. researchgate.net
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons (typically a set of two doublets, an AA'BB' system, due to the para-substitution), a singlet for the benzylic methylene (B1212753) (CH₂) protons, and a series of multiplets for the piperidine (B6355638) ring protons. chemicalbook.comchemicalbook.com The ¹³C NMR spectrum would similarly show signals for the aromatic, benzylic, and piperidine carbons.
2D NMR techniques are used to confirm these assignments:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, allowing for the tracing of proton connectivity within the piperidine ring. researchgate.net
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): Correlates protons with the carbons to which they are directly attached, definitively assigning the ¹H signals to their corresponding ¹³C signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for confirming the connection between the benzyl (B1604629) group and the piperidine nitrogen.
Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Benzylic CH₂ | ~3.5 (s) | ~63 |
| Aromatic CH (ortho to Br) | ~7.5 (d) | ~132 |
| Aromatic CH (meta to Br) | ~7.2 (d) | ~131 |
| Aromatic C-Br | - | ~121 |
| Aromatic C-CH₂ | - | ~138 |
| Piperidine C2/C6 (α to N) | ~2.8 (m) | ~54 |
| Piperidine C3/C5 (β to N) | ~1.6 (m) | ~26 |
| Piperidine C4 (γ to N) | ~1.4 (m) | ~24 |
Note: s=singlet, d=doublet, m=multiplet. Shifts are estimates and can vary based on solvent and concentration.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This allows for the determination of the elemental composition of the parent ion and its fragments, serving as a powerful confirmation of the compound's identity. mdpi.com The calculated monoisotopic mass of the free base 1-(4-Bromobenzyl)piperidine (C₁₂H₁₆BrN) is 253.0466 Da. nih.gov HRMS analysis would measure the mass of the protonated molecule, [M+H]⁺, with high precision.
Tandem mass spectrometry (MS/MS) within an HRMS instrument is used to study fragmentation patterns. The parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides structural information that corroborates the proposed structure. For 1-(4-Bromobenzyl)piperidine, the most characteristic fragmentation would be the cleavage of the C-N bond between the benzyl group and the piperidine ring. libretexts.orgmiamioh.edu This benzylic cleavage is highly favorable and results in two major fragment pathways. The presence of bromine is easily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance, resulting in pairs of peaks (M and M+2) for any fragment containing the bromine atom. scielo.br
Interactive Table 4: Expected HRMS Fragmentation Data for [C₁₂H₁₇BrN]⁺
| m/z (⁷⁹Br / ⁸¹Br) | Fragment Ion | Formula of Fragment | Description |
|---|---|---|---|
| 254.0544 / 256.0523 | [M+H]⁺ | [C₁₂H₁₇BrN]⁺ | Protonated molecular ion |
| 169.9756 / 171.9736 | [C₇H₆Br]⁺ | [C₇H₆Br]⁺ | Bromobenzyl cation (Tropylium ion) |
| 98.1000 | [C₆H₁₂N]⁺ | [C₆H₁₂N]⁺ | Piperidinemethyl cation |
| 84.0813 | [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ | Piperidinium (B107235) ion after H rearrangement |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound. These methods provide detailed information about the molecular vibrations, allowing for the identification of functional groups and the study of intermolecular interactions within the crystal lattice.
The vibrational spectrum of this compound is dominated by the characteristic modes of its three main components: the piperidine ring, the 4-bromobenzyl group, and the hydrochloride salt form.
The piperidine ring exhibits several characteristic vibrations. The N-H stretching vibration of the protonated amine is expected to appear as a broad band in the IR spectrum, typically in the range of 2700-3000 cm⁻¹. This broadening is a result of hydrogen bonding with the chloride counter-ion. C-H stretching vibrations of the methylene groups in the piperidine ring are anticipated in the 2800-3000 cm⁻¹ region. researchgate.net The C-N stretching vibrations can be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
The 4-bromobenzyl group contributes its own set of distinct vibrational bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. The para-disubstitution pattern of the benzene ring can be confirmed by the presence of a strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, generally in the 700-500 cm⁻¹ region.
The formation of the hydrochloride salt significantly influences the vibrational spectrum, particularly the N-H stretching region as mentioned earlier. The presence of the chloride ion and the associated hydrogen bonding can also cause shifts in other vibrational modes of the piperidine ring.
A comparison of the IR and Raman spectra can provide complementary information. While IR spectroscopy is more sensitive to polar vibrations, Raman spectroscopy is better for detecting non-polar and symmetric vibrations. For instance, the symmetric stretching of the benzene ring is often more prominent in the Raman spectrum.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectrum |
|---|---|---|---|
| Piperidinium | N-H Stretch (H-bonded) | 2700-3000 (broad) | IR |
| Piperidine CH₂ | C-H Stretch | 2800-3000 | IR, Raman |
| Benzene Ring | C-H Stretch | >3000 | IR, Raman |
| Benzene Ring | C=C Stretch | 1600-1450 | IR, Raman |
| Piperidine | C-N Stretch | 1250-1020 | IR |
| p-Substituted Benzene | C-H Out-of-Plane Bend | 850-800 | IR |
Chiroptical Spectroscopy for Stereochemical Studies
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are instrumental in determining the absolute configuration of chiral molecules. nih.gov However, this compound is an achiral molecule. It does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exhibit optical activity, and its analysis by chiroptical spectroscopy would not yield any signal.
For derivatives of 1-(4-Bromobenzyl)piperidine that are chiral, for instance, through substitution on the piperidine ring, chiroptical spectroscopy would be a critical analytical technique. In such hypothetical cases, the comparison of experimental CD or VCD spectra with those calculated using quantum chemical methods, like Density Functional Theory (DFT), could be employed to establish the stereochemistry of the molecule. nih.gov
X-ray Crystallography for Solid-State Structure Elucidation of Ligand-Target Complexes or Novel Analogues
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound is not publicly available, the technique is paramount for elucidating the solid-state structure of novel analogues or its complexes with biological targets. nih.gov
For a molecule like this compound, a single crystal X-ray diffraction study would provide precise information on:
Molecular Conformation: The piperidine ring typically adopts a chair conformation to minimize steric strain. X-ray crystallography would confirm this and determine the precise bond lengths, bond angles, and torsion angles.
Stereochemistry: For any chiral analogues, X-ray crystallography can unambiguously determine the absolute configuration. researchgate.net
In the context of ligand-target complexes, X-ray crystallography can reveal the precise binding mode of a 1-(4-Bromobenzyl)piperidine-based inhibitor within the active site of a protein. nih.gov This structural information is invaluable for understanding the molecular basis of biological activity and for the rational design of more potent and selective inhibitors. The resolution of such a co-crystal structure would detail the specific amino acid residues involved in binding, the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), and any conformational changes in the protein or the ligand upon binding. nih.gov
Table 2: Potential Crystallographic Parameters for a Hypothetical Crystal of a Piperidine Derivative
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The set of symmetry operations. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | 10.5, 12.3, 15.8 |
| α, β, γ (°) | The angles of the unit cell. | 90, 105.2, 90 |
| Z | The number of molecules per unit cell. | 4 |
Development of Bioanalytical Assays for Pre-clinical Research Samples
For the progression of this compound or its analogues in pre-clinical research, the development of robust and sensitive bioanalytical assays is essential. These assays are required to quantify the compound in biological matrices such as plasma, serum, and tissue homogenates.
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common platform for such assays. nih.gov A typical bioanalytical method development would involve the following steps:
Chromatographic Conditions: A reverse-phase HPLC method would likely be developed. The choice of the stationary phase (e.g., C18 column) and the mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) would be optimized to achieve good separation of the analyte from endogenous matrix components. nih.gov
Detection: Given the presence of the chromophoric bromobenzyl group, UV detection would be a straightforward option. nih.gov For higher sensitivity and selectivity, especially for complex biological samples, mass spectrometry (MS) detection would be preferred. Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) provides excellent specificity and low limits of quantification.
Sample Preparation: To remove proteins and other interfering substances from the biological sample, a sample preparation step is necessary. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). The goal is to achieve high and reproducible recovery of the analyte.
Method Validation: The developed assay must be validated according to regulatory guidelines. This involves assessing the method's linearity, accuracy, precision, selectivity, stability, and matrix effect to ensure reliable and reproducible results.
Table 3: Example of a Bioanalytical Method for a Piperidine Derivative
| Parameter | Description |
|---|---|
| Instrumentation | HPLC with UV or MS/MS detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm or MS/MS with specific MRM transitions |
| Sample Preparation | Protein precipitation with acetonitrile |
| Internal Standard | A structurally similar compound |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(4-Bromobenzyl)piperidine |
| Piperidine |
| Acetonitrile |
| Methanol |
Future Directions and Emerging Research Avenues for 1 4 Bromobenzyl Piperidine Hydrochloride
Exploration of Novel Biological Targets for 1-(4-Bromobenzyl)piperidine (B69257) Hydrochloride
The piperidine (B6355638) moiety is a key structural component in a wide array of pharmaceuticals, indicating its capacity to interact with a diverse range of biological targets. mdpi.comencyclopedia.pub While the specific biological targets of 1-(4-Bromobenzyl)piperidine hydrochloride are still under extensive investigation, the broader class of piperidine derivatives has shown activity in several key areas, suggesting potential avenues for exploration.
Piperidine-containing compounds have been investigated for their roles as:
Anticancer Agents: Derivatives have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis. encyclopedia.pubnih.gov Some have been designed to target specific receptors, such as the M3 muscarinic acetylcholine (B1216132) receptor (M3R), which is implicated in the progression of certain cancers. encyclopedia.pub
Central Nervous System (CNS) Modulators: The piperidine structure is a common feature in drugs targeting the CNS. arizona.edu Research into new piperidine derivatives has shown potential for treating neurodegenerative diseases, with some compounds predicted to have anti-parkinsonian and anti-dyskinetic activities. clinmedkaz.org
Enzyme Inhibitors: Piperidine derivatives have been identified as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target for the treatment of neurological disorders. acs.org Additionally, some have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. encyclopedia.pub
Future research on this compound will likely involve screening this compound against a wide panel of biological targets to identify novel mechanisms of action and therapeutic applications. The structural similarity to other bioactive piperidine derivatives suggests that it may hold untapped potential in oncology, neuropharmacology, and beyond.
Combination Therapies and Polypharmacology Approaches in Pre-clinical Disease Models
The concept of polypharmacology, where a single drug interacts with multiple targets, is a growing area of interest in drug discovery. nih.gov Piperidine derivatives, due to their structural versatility, are well-suited for the design of such multi-target agents. thieme-connect.comnih.gov Future pre-clinical research could explore the use of this compound in combination therapies or as a polypharmacological agent.
For instance, in cancer research, combining a novel agent like a this compound analogue with existing chemotherapeutic drugs could lead to synergistic effects, potentially overcoming drug resistance or reducing toxicity. nih.gov Similarly, in the context of complex neurological disorders, a compound that modulates multiple neurotransmitter systems or signaling pathways could offer a more comprehensive therapeutic approach. acs.org
Pre-clinical studies would be essential to evaluate the efficacy and safety of such combination approaches in relevant disease models. These studies would aim to identify optimal drug combinations and dosing regimens, as well as to elucidate the molecular mechanisms underlying any observed synergistic effects.
Development of Targeted Delivery Systems for this compound Analogues (e.g., nanocarriers in research)
A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body at an effective concentration, while minimizing off-target effects. Targeted delivery systems, such as nanocarriers, offer a promising solution to this challenge. researchgate.netmdpi.com
For analogues of this compound, the development of targeted delivery systems could significantly enhance their therapeutic potential. Various types of nanocarriers are being explored for drug delivery, including:
| Nanocarrier Type | Description | Potential Advantages for Piperidine Analogues |
| Solid Lipid Nanoparticles (SLNs) | Composed of solid lipids, these are well-tolerated by the body. mdpi.com | Can improve the solubility and bioavailability of poorly water-soluble compounds. nih.gov |
| Polymeric Nanoparticles | Can be designed to release the drug in a controlled manner. mdpi.com | Allows for sustained drug release, potentially reducing dosing frequency. |
| Liposomes | Vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs. mdpi.com | Can be surface-modified with targeting ligands to direct the drug to specific cells or tissues. |
| Magnetic Nanocarriers | Contain a magnetic core, allowing for targeted delivery using an external magnetic field. mdpi.com | Offers a high degree of control over drug localization. |
Research in this area would involve formulating analogues of this compound into various nanocarrier systems and evaluating their stability, drug-loading capacity, and release kinetics. Subsequent pre-clinical studies would be needed to assess the in vivo biodistribution and efficacy of these nano-formulations. The use of nanocarriers could be particularly beneficial for improving the delivery of these compounds across the blood-brain barrier for CNS applications or for targeting tumors in cancer therapy. encyclopedia.pub
Integration of Artificial Intelligence and Machine Learning in Compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. astrazeneca.compremierscience.commdpi.com These computational tools can analyze vast datasets to predict the biological activities, physicochemical properties, and potential toxicity of novel compounds, thereby streamlining the research and development process. mdpi.comnih.gov
In the context of this compound and its analogues, AI and ML can be applied in several ways:
Predictive Modeling: Machine learning algorithms can be trained on existing data for piperidine derivatives to predict the biological activity of new analogues against various targets. mdpi.com This can help prioritize which compounds to synthesize and test, saving time and resources.
De Novo Drug Design: AI can be used to design entirely new molecules with desired properties. premierscience.com By providing the model with a set of desired characteristics (e.g., high affinity for a specific target, low predicted toxicity), it can generate novel chemical structures, including new piperidine derivatives.
Target Identification: AI can analyze large biological datasets (e.g., genomics, proteomics) to identify novel biological targets that may be relevant for a particular disease. nih.gov This can open up new avenues for research into the therapeutic applications of piperidine compounds.
Structure-Activity Relationship (SAR) Studies: AI can help to elucidate the complex relationships between the chemical structure of a compound and its biological activity. acs.org This understanding is crucial for optimizing the potency and selectivity of lead compounds.
The integration of AI and ML into the research pipeline for piperidine-based compounds will undoubtedly accelerate the pace of discovery and development, leading to the identification of more effective and safer therapeutic agents.
Challenges and Opportunities in Translational Research of Piperidine-Based Compounds (Excluding Clinical Trial Discussion)
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For piperidine-based compounds, including this compound, there are both challenges and opportunities in this translational pathway.
Challenges:
Synthesis and Scalability: While many methods exist for synthesizing piperidine derivatives, developing efficient and scalable synthetic routes for complex analogues can be challenging and costly. news-medical.netnih.gov
Pharmacokinetics and Metabolism: Piperidine-based compounds can undergo extensive metabolism in the body, which can affect their bioavailability and duration of action. nih.gov Understanding and optimizing the pharmacokinetic properties of these compounds is a key challenge. enamine.net
Selectivity and Off-Target Effects: The piperidine scaffold can interact with multiple biological targets, which can lead to off-target effects. nih.gov Achieving a high degree of selectivity for the desired target is a critical aspect of drug development.
Opportunities:
Scaffold Diversity: The piperidine ring is a highly versatile scaffold that can be readily modified to create a wide range of analogues with diverse chemical and biological properties. thieme-connect.commdpi.com This provides a rich chemical space for the discovery of new drug candidates.
Proven Therapeutic Value: The prevalence of the piperidine moiety in approved drugs demonstrates its "drug-like" properties and its ability to interact with a variety of therapeutically relevant targets. encyclopedia.pubarizona.edu
Advances in Synthetic Chemistry: New and innovative methods for the synthesis of piperidines are continually being developed, which will facilitate the creation of more complex and diverse compound libraries for screening. news-medical.net
Overcoming the challenges and capitalizing on the opportunities in the translational research of piperidine-based compounds will be crucial for realizing their full therapeutic potential. This will require a multidisciplinary approach, involving close collaboration between medicinal chemists, pharmacologists, and other researchers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Bromobenzyl)piperidine hydrochloride, and how can reaction conditions be controlled to improve yield?
- Methodology : The compound is typically synthesized via alkylation of piperidine with 4-bromobenzyl chloride under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene. Neutralizing HCl by-products with a base improves yield . Temperature control (40–60°C) and inert atmospheres prevent side reactions. Post-synthesis, recrystallization from ethanol/water mixtures (70:30 v/v) enhances purity (>95%) .
- Key Parameters :
- Reaction Time : 12–24 hours for complete alkylation.
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or repeated recrystallization.
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution on the piperidine ring (δ 3.5–4.0 ppm for benzylic CH₂) and absence of impurities .
- HPLC-MS : Purity assessment (≥95%) and molecular ion detection ([M+H]⁺ at m/z 274/276 for bromine isotopes).
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical).
Q. How does the hydrochloride salt form influence solubility and stability in experimental settings?
- Solubility Profile : The hydrochloride salt increases aqueous solubility (e.g., 50 mg/mL in water vs. <5 mg/mL for freebase). Polar solvents like ethanol or DMSO are preferred for in vitro assays .
- Stability : Stable at 4°C for >6 months in desiccated conditions. Avoid prolonged exposure to light or humidity to prevent hydrolysis of the benzyl-piperidine bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 1-(4-Bromobenzyl)piperidine derivatives?
- Strategies :
- Assay Validation : Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
- Stereochemical Analysis : Chiral HPLC to rule out enantiomeric impurities affecting activity .
- Meta-Analysis : Compare studies using standardized protocols (e.g., IC₅₀ values under identical pH/temperature conditions).
Q. What mechanistic insights support the potential neuropharmacological applications of this compound?
- Hypothesized Targets :
- Sigma-1 Receptor : Structural analogs show affinity (Kᵢ ~100 nM) due to the piperidine core and lipophilic bromobenzyl group .
- Monoamine Transporters : Preliminary docking studies suggest interactions with serotonin transporter (SERT) binding pockets .
- Experimental Design :
- In Vitro : Radiolabeled ligand displacement assays using HEK293 cells expressing human receptors.
- In Vivo : Behavioral assays (e.g., rotarod for motor coordination) in rodent models to assess CNS penetration .
Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?
- Process Chemistry Considerations :
- Catalysis : Replace stoichiometric bases with catalytic DMAP to reduce waste .
- Solvent Recycling : Recover toluene via distillation (≥90% recovery rate).
- Quality Control : Implement inline FTIR to monitor reaction progression and minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
